NIR-797-isothiocyanate

説明

特性

CAS番号 |

152111-91-6 |

|---|---|

分子式 |

C45H50N3NaO6S4 |

分子量 |

880.2 g/mol |

IUPAC名 |

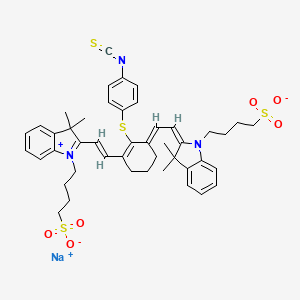

sodium 4-[2-[2-[3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C45H51N3O6S4.Na/c1-44(2)37-16-5-7-18-39(37)47(28-9-11-30-57(49,50)51)41(44)26-20-33-14-13-15-34(43(33)56-36-24-22-35(23-25-36)46-32-55)21-27-42-45(3,4)38-17-6-8-19-40(38)48(42)29-10-12-31-58(52,53)54;/h5-8,16-27H,9-15,28-31H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1/p-1 |

InChIキー |

URQBXUCJHTXMKS-UHFFFAOYSA-M |

正規SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

NIR-797-isothiocyanate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-797-isothiocyanate is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family of compounds.[1][2] Its isothiocyanate reactive group allows for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amine groups.[3][4][5] The resulting fluorescent conjugates are valuable tools for a range of applications in biological research and drug development, particularly in in vivo imaging, due to the low autofluorescence of tissues in the NIR spectrum.[6] This guide provides a comprehensive overview of the technical properties and common applications of this compound.

Core Properties

This compound is a synthetic, water-soluble dye with a molecular weight of 880.14 g/mol and a chemical formula of C₄₅H₅₀N₃NaO₆S₄. It is typically supplied as a powder and should be stored under desiccating conditions at -20°C for long-term stability.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 880.14 Da | |

| Molecular Formula | C₄₅H₅₀N₃NaO₆S₄ | |

| CAS Number | 152111-91-6 | |

| Excitation Wavelength (λex) | 795 nm (in 0.1 M phosphate, pH 7.0) | [7] |

| Emission Wavelength (λem) | 817 nm (in 0.1 M phosphate, pH 7.0) | [7] |

| Purity | >90% | |

| Solubility | Soluble in ethanol |

Chemical Structure and Labeling Reaction

The isothiocyanate group (-N=C=S) of this compound reacts with primary amine groups (-NH₂) present on proteins, primarily on lysine (B10760008) residues and the N-terminus, to form a stable thiourea (B124793) linkage. This covalent bond ensures the permanent attachment of the fluorescent dye to the target molecule.

Experimental Protocols

Protein and Antibody Conjugation

This protocol is adapted from established methods for conjugating isothiocyanate dyes to proteins and antibodies.[4][8][9]

Materials:

-

This compound

-

Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.[4]

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 9.0-9.5 by adding the 0.5 M Carbonate-Bicarbonate buffer.[8]

-

Slowly add the dissolved this compound solution to the protein solution while gently stirring. A molar excess of 10-20 fold of dye to protein is a common starting point, but the optimal ratio may need to be determined empirically.[3][9]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][8]

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[4]

-

The first colored band to elute will be the conjugated protein.

-

Collect the fractions containing the labeled protein.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for this compound).

-

Cell Labeling for In Vivo Imaging

This protocol is based on methods for labeling T-cells with this compound for in vivo tracking.

Materials:

-

This compound stock solution (in DMSO)

-

Cell suspension (e.g., lymphocytes) in serum-free medium or PBS

-

Phosphate-buffered saline (PBS)

-

Fetal Bovine Serum (FBS) or complete cell culture medium

Procedure:

-

Cell Preparation:

-

Wash the cells once with sterile PBS or serum-free medium to remove any residual serum proteins.

-

Resuspend the cells at the desired concentration in serum-free medium or PBS.

-

-

Labeling:

-

Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 20 µM).

-

Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Dilute the cell suspension with 15-20 mL of PBS containing 1% FBS or complete medium.

-

Centrifuge the cells and discard the supernatant.

-

Repeat the washing step 2-3 times to remove any unbound dye.

-

-

Resuspension:

-

Resuspend the labeled cells in the appropriate medium for downstream applications, such as injection for in vivo imaging.

-

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for labeling cells with this compound and subsequent in vivo imaging.

Signaling Pathways

Currently, there is no evidence to suggest that this compound is directly involved in or modulates any specific signaling pathways. Its primary function is as a fluorescent label for tracking and visualization of biomolecules and cells.

Conclusion

This compound is a valuable tool for researchers in various fields, offering a reliable method for labeling biomolecules for near-infrared fluorescence applications. Its utility in in vivo imaging makes it particularly relevant for studies in immunology, oncology, and drug development. By following the detailed protocols and understanding the core properties outlined in this guide, researchers can effectively utilize this dye to advance their scientific investigations.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. NIR-797 isothiocyanate suitable for fluorescence, ≥70% (coupling to amines) Sigma 15167 [rearus.ru]

- 3. benchchem.com [benchchem.com]

- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. NIR-797 isothiocyanate suitable for fluorescence, ≥70% (coupling to amines) | 152111-91-6 [sigmaaldrich.com]

- 8. timothyspringer.org [timothyspringer.org]

- 9. drmr.com [drmr.com]

Core Chemical Properties of NIR-797-isothiocyanate

An in-depth technical guide to the core chemical properties and applications of NIR-797-isothiocyanate for researchers, scientists, and drug development professionals.

This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its core utility lies in its ability to be covalently attached to biomolecules, serving as a fluorescent tag for various biological applications. The isothiocyanate group (-N=C=S) is a key functional moiety that reacts with primary amine groups present in proteins and other biomolecules to form a stable thiourea (B124793) bond. This reaction provides a straightforward method for labeling antibodies, proteins, and cells. The fluorescence emission in the near-infrared spectrum (typically between 700 and 900 nm) is particularly advantageous for in vivo imaging studies, as it minimizes interference from tissue autofluorescence and allows for deeper light penetration through biological tissues.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value |

| Molecular Formula | C45H50N3NaO6S4 |

| Molecular Weight | 880.14 g/mol |

| Excitation Maximum (λex) | 795 nm |

| Emission Maximum (λem) | 817 nm |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

| Reactive Group | Isothiocyanate (-N=C=S) |

| Reactivity | Reacts with primary amines. |

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol provides a general framework for the covalent labeling of proteins and antibodies with this compound. It is adapted from established protocols for other amine-reactive fluorescent dyes. The optimal dye-to-protein molar ratio should be determined empirically for each specific application to achieve the desired degree of labeling without compromising protein function.

Materials:

-

This compound

-

Protein or antibody of interest (1-10 mg/mL)

-

Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Protein Preparation:

-

Dissolve the protein or antibody in the amine-free labeling buffer to a final concentration of 1-10 mg/mL.

-

It is critical that the buffer is free from any amine-containing compounds (e.g., Tris, glycine) or ammonium (B1175870) salts, as these will compete with the protein for reaction with the isothiocyanate group. If necessary, perform a buffer exchange by dialysis or using a desalting column.

-

-

Dye Preparation:

-

Immediately prior to use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, slowly add the dissolved this compound. A common starting point is a 10- to 20-fold molar excess of the dye relative to the protein.

-

Protect the reaction mixture from light by covering the reaction vessel with aluminum foil.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with continuous, gentle stirring.

-

-

Purification:

-

Following incubation, separate the labeled protein-dye conjugate from unreacted, free dye. This is typically achieved using a gel filtration column (e.g., Sephadex G-25) that has been pre-equilibrated with PBS.

-

The first colored band that elutes from the column corresponds to the high molecular weight protein-dye conjugate. Collect these fractions.

-

-

Characterization (Optional but Recommended):

-

The degree of labeling (DOL), which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This is done by measuring the absorbance of the purified conjugate at both 280 nm (for protein concentration) and approximately 795 nm (for the concentration of this compound).

-

T-Cell Labeling with this compound

This protocol is specifically for the fluorescent labeling of T-cells for applications such as in vivo cell tracking, based on a published methodology.[1]

Materials:

-

This compound

-

Suspension of T-cells

-

Serum-free cell culture medium or PBS

-

Fetal Bovine Serum (FBS)

Procedure:

-

Cell Preparation:

-

Wash the T-cells with serum-free medium or PBS to remove any serum proteins that could react with the dye.

-

Resuspend the cells in serum-free medium or PBS at a suitable concentration (e.g., 1 x 10^6 cells/mL).

-

-

Labeling:

-

Washing:

-

After incubation, wash the cells multiple times with culture medium containing FBS or with PBS to remove any excess, unbound dye. Centrifugation and resuspension are typically used for washing steps.

-

-

Resuspension:

-

Resuspend the final pellet of labeled T-cells in the appropriate medium for subsequent experiments, such as injection into an animal model for in vivo imaging.

-

Mandatory Visualizations

Caption: Workflow for Protein/Antibody Labeling with this compound.

Caption: Application of this compound in Cell Tracking for In Vivo Imaging.

References

In-Depth Technical Guide to NIR-797-Isothiocyanate: Properties, Spectra, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the near-infrared fluorescent dye, NIR-797-isothiocyanate. It details its core properties, spectral characteristics, and provides established protocols for its use in key research applications, including protein and antibody conjugation and cell labeling for in vivo imaging.

Core Properties and Spectral Characteristics

This compound is a cyanine-based dye valued for its fluorescence in the near-infrared spectrum, a range that offers significant advantages for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1][2] Its isothiocyanate reactive group allows for the covalent labeling of primary and secondary amines on proteins and other biomolecules.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that while the excitation and emission maxima are well-documented, specific values for the molar extinction coefficient and quantum yield are not consistently reported in publicly available resources. Researchers should consider empirically determining these values for their specific experimental conditions.

| Property | Value | Reference |

| Excitation Maximum (λex) | 795 nm | [3] |

| Emission Maximum (λem) | 817 nm | [3] |

| Molecular Weight | ~880.14 g/mol | [4] |

| Solubility | Soluble in ethanol (B145695) and DMSO | |

| Molar Extinction Coefficient (ε) | Data not readily available | |

| Quantum Yield (Φ) | Data not readily available |

Experimental Protocols

Detailed methodologies for the effective use of this compound in common laboratory applications are provided below.

Protein and Antibody Conjugation

This protocol outlines the steps for the covalent conjugation of this compound to proteins, such as antibodies. The isothiocyanate group reacts with primary amine groups on the protein to form a stable thiourea (B124793) bond.

Materials:

-

This compound

-

Protein (e.g., antibody) of interest at a concentration of 2-10 mg/mL

-

Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

-

Quenching Reagent: 1.5 M hydroxylamine, pH 8.5

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation: Dialyze the protein solution against the conjugation buffer overnight at 4°C to remove any amine-containing buffers (e.g., Tris) or preservatives. Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer.

-

Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently stirring the protein solution, slowly add the dissolved this compound. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Add the quenching reagent to a final concentration of 150 mM to stop the reaction by reacting with any unbound dye. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted dye and other byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the conjugated protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~795 nm (for the dye).

Protein Conjugation Workflow

Cell Labeling for In Vivo Imaging

This protocol describes the labeling of live cells with this compound for subsequent in vivo tracking.

Materials:

-

This compound

-

Cell suspension of interest

-

Phosphate-buffered saline (PBS) or other suitable cell culture medium

-

Fetal bovine serum (FBS)

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Preparation: Harvest and wash the cells once with serum-free medium or PBS to remove any proteins that could react with the dye. Resuspend the cells at a concentration of 1 x 10^7 cells/mL in PBS.

-

Dye Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in PBS to the desired final labeling concentration.

-

Cell Labeling: Add the diluted this compound solution to the cell suspension. A final concentration of 20 µM has been shown to be effective for labeling T cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

-

Washing: Add an equal volume of media containing FBS to the cell suspension to quench any unreacted dye. Centrifuge the cells and wash them three times with complete media or PBS to remove any unbound dye.

-

Resuspension: Resuspend the labeled cells in an appropriate medium for injection or further in vitro analysis.

In Vivo Imaging Considerations

For in vivo imaging of this compound labeled cells or conjugates, it is recommended to use an imaging system equipped with appropriate excitation and emission filters for the near-infrared range.[5] An excitation source around 780 nm and an emission filter around 810 nm would be suitable.[1] The exact imaging parameters, such as exposure time and laser power, will need to be optimized based on the specific instrumentation and animal model being used. It is also advisable to use a low-autofluorescence diet for the animals to minimize background signal.[6]

Conclusion

This compound is a valuable tool for researchers in various fields, offering the ability to fluorescently label proteins, antibodies, and cells for in vitro and in vivo applications. Its near-infrared spectral properties make it particularly well-suited for deep-tissue imaging. By following the detailed protocols and considering the key properties outlined in this guide, researchers can effectively utilize this versatile fluorescent dye in their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. licorbio.com [licorbio.com]

- 3. NIR-797 isothiocyanate fluorescence, = 70 coupling to amines 152111-91-6 [sigmaaldrich.com]

- 4. NIR-797 isothiocyanate suitable for fluorescence, ≥70% (coupling to amines) | 152111-91-6 [sigmaaldrich.com]

- 5. akinainc.com [akinainc.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Photophysical Properties of NIR-797-Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of NIR-797-isothiocyanate, a near-infrared heptamethine cyanine (B1664457) dye. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes in their work. The guide details the known spectral characteristics, provides methodologies for determining key photophysical parameters, and outlines workflows for common applications.

Introduction to this compound

This compound is a member of the cyanine dye family, specifically a heptamethine cyanine, which is characterized by two nitrogen-containing heterocyclic rings connected by a seven-carbon polymethine chain. This extended conjugated system is responsible for the dye's strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum (typically between 700 and 900 nm). The isothiocyanate group (-N=C=S) is a reactive moiety that allows for the covalent labeling of primary and secondary amines on biomolecules such as proteins, antibodies, and amine-modified nucleic acids, forming a stable thiourea (B124793) linkage.

The utility of this compound in biomedical research is significant due to the "optical window" in biological tissues in the NIR range. In this spectral region, the absorption and autofluorescence from endogenous molecules like hemoglobin and water are minimized, allowing for deeper tissue penetration of excitation light and reduced background signal. This makes this compound and similar dyes ideal for in vivo imaging applications, as well as for highly sensitive in vitro assays.

Core Photophysical Properties

The key photophysical parameters of a fluorophore dictate its suitability for various applications. While some properties of this compound are well-documented, others, such as the molar extinction coefficient, quantum yield, and fluorescence lifetime, are not consistently reported in publicly available literature and may vary depending on the solvent and local environment.

Quantitative Data Summary

The following table summarizes the known and method-dependent photophysical properties of this compound.

| Photophysical Property | Value | Conditions |

| Maximum Excitation Wavelength (λex) | ~795 nm | 0.1 M phosphate (B84403) buffer (pH 7.0)[1] |

| Maximum Emission Wavelength (λem) | ~817 nm | 0.1 M phosphate buffer (pH 7.0)[1] |

| Molar Extinction Coefficient (ε) | Not readily available in literature | Typically measured in a specific solvent (e.g., ethanol (B145695), DMSO, or PBS) |

| Fluorescence Quantum Yield (Φf) | Not readily available in literature | Dependent on solvent, temperature, and conjugation to other molecules |

| Fluorescence Lifetime (τ) | Not readily available in literature | Dependent on the molecular environment |

| Molecular Weight | ~880.14 g/mol | [1] |

| Solubility | Soluble in ethanol and DMSO | [2] |

Experimental Protocols for Characterization

For researchers needing to determine the precise photophysical properties of this compound in their specific experimental context, the following detailed protocols are provided.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of the dye and for calculating the degree of labeling.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of a suitable solvent (e.g., anhydrous DMSO or ethanol) to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

-

Spectrophotometric Measurement: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax), which is approximately 795 nm for this compound. Use the same buffer as a blank reference.

-

Data Analysis: Plot the measured absorbance at λmax against the molar concentration of the dye. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The units of ε are M⁻¹cm⁻¹.

Workflow for Molar Extinction Coefficient Determination

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for assessing the brightness of a fluorophore. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

-

Selection of a Standard: Choose a suitable fluorescence quantum yield standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. For the NIR region, a dye like IR-125 or IR-140 in ethanol could be considered.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the absorbance spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std)

where Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Workflow for Relative Quantum Yield Determination

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to its molecular environment. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetime.

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source capable of exciting the sample at or near its absorption maximum (e.g., a pulsed diode laser around 780 nm). The system should also have a sensitive, high-speed detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time delay between the laser pulse and the detection of each photon. Over many cycles, a histogram of these delay times is built, which represents the fluorescence decay profile.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the fluorescent sample. The IRF represents the time response of the instrument itself.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to extract the fluorescence lifetime(s).

Workflow for Fluorescence Lifetime Measurement (TCSPC)

Application Workflows

This compound is commonly used for labeling biomolecules for various imaging and detection applications.

Protein Labeling

The isothiocyanate group of this compound reacts with primary amines on proteins to form stable covalent bonds.

Protocol for Antibody Labeling:

-

Buffer Exchange: Dialyze the antibody solution against an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0), to remove any interfering substances like Tris or glycine.

-

Dye Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL immediately before use.

-

Labeling Reaction: While gently stirring, add the dye solution to the antibody solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for the dye).

Workflow for Protein Labeling with this compound

Conclusion

This compound is a valuable tool for near-infrared fluorescence applications in biological research. Its strong absorption and emission in the NIR window make it particularly suitable for in vivo imaging and other sensitive detection methods. While key photophysical parameters such as the molar extinction coefficient, quantum yield, and fluorescence lifetime are not always readily available, this guide provides the necessary experimental protocols for their determination. By understanding and characterizing these core properties, researchers can effectively optimize the use of this compound in their specific experimental designs, leading to more reliable and quantitative results.

References

A Technical Guide to the Photophysical Properties of NIR-797-Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of NIR-797-isothiocyanate, a near-infrared fluorescent dye integral to various applications in research and drug development. Due to the limited availability of specific published values for its quantum yield and molar extinction coefficient, this document focuses on detailing the standardized experimental protocols for their determination.

Core Properties of this compound

This compound is a cyanine (B1664457) dye recognized for its utility in labeling proteins and other biomolecules.[1] Its isothiocyanate group facilitates covalent bonding to primary amines on target molecules. Key characteristics are summarized in the table below.

| Property | Value | Source |

| Excitation Wavelength (λex) | 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [1] |

| Emission Wavelength (λem) | 817 nm (in 0.1 M phosphate buffer, pH 7.0) | [1] |

| Molecular Weight | ~880.14 g/mol | [1] |

| Solubility | Soluble in ethanol (B145695) | [1] |

| Purity | ≥90% (HPLC) | [1] |

Experimental Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a substance in solution. The determination of ε is based on the Beer-Lambert law.

A common method for determining the molar extinction coefficient involves careful preparation of a dilution series and spectrophotometric analysis.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a precise volume of a suitable solvent (e.g., ethanol or DMSO) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax), which is approximately 795 nm for this compound.

-

Data Analysis: Plot the absorbance values against the corresponding concentrations. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear fit will be the molar extinction coefficient.

Caption: Workflow for determining the molar extinction coefficient.

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is the most common approach for determining Φf.

For this compound, with an emission maximum around 817 nm, a standard with similar spectral properties should be chosen. Indocyanine green (ICG) is a commonly used reference dye in the near-infrared region.

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound (sample) and the standard (e.g., ICG) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (m_sample / m_std) * (n_sample / n_std)^2 where:

-

Φf,std is the known quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Caption: Workflow for determining the fluorescence quantum yield.

Applications in Research and Drug Development

This compound is extensively used as a fluorescent label in various biological applications due to its emission in the near-infrared window, which allows for deeper tissue penetration and reduced autofluorescence.

The isothiocyanate group of NIR-797 reacts with primary amines on proteins to form stable thiourea (B124793) linkages. This property is exploited for:

-

Tracking protein localization and trafficking: Labeled proteins can be visualized within cells and tissues.

-

In vivo imaging: The near-infrared fluorescence of the dye enables non-invasive imaging in small animal models to study disease progression, drug delivery, and biodistribution.

While specific signaling pathways involving this compound are application-dependent (i.e., determined by the labeled molecule), a general workflow for its use in tracking a labeled antibody targeting a cell surface receptor can be conceptualized as follows:

Caption: Conceptual workflow for using NIR-797-labeled antibody.

This guide provides the foundational knowledge and detailed protocols necessary for researchers to accurately determine the key photophysical properties of this compound and effectively utilize it in their studies. The provided workflows and diagrams serve as practical templates for experimental design and execution.

References

A Technical Guide to the Reaction of NIR-797-Isothiocyanate with Primary Amines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the chemical reaction between the near-infrared (NIR) fluorescent dye, NIR-797-isothiocyanate, and primary amines. The isothiocyanate functional group is a widely utilized reactive moiety for the covalent labeling of biomolecules, such as proteins, antibodies, and peptides, through the formation of a stable thiourea (B124793) linkage. This document details the underlying reaction mechanism, summarizes key quantitative data, and provides standardized experimental protocols for successful conjugation. The inclusion of process diagrams aims to offer a clear visual representation of the chemical and procedural workflows for professionals in the field of bioconjugation and drug development.

Core Properties of this compound

This compound is a synthetic, near-infrared cyanine (B1664457) dye designed for labeling proteins and other biomolecules. Its fluorescence in the NIR spectrum is highly advantageous for biological applications due to the deep tissue penetration of light in this range.[1] Key properties of the dye are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₅H₅₀N₃NaO₆S₄ | |

| Molecular Weight | ~880.14 Da | |

| Excitation Maximum (λex) | ~795 nm (in 0.1 M phosphate, pH 7.0) | |

| Emission Maximum (λem) | ~817 nm (in 0.1 M phosphate, pH 7.0) | |

| Reactive Group | Isothiocyanate (-N=C=S) | |

| Target Functional Group | Primary Amines (-NH₂) | [2][3] |

| Purity / Reactivity | ≥70% (coupling to amines) to >90% | |

| Solubility | Soluble in ethanol, DMSO, DMF | |

| Appearance | Powder |

The Core Reaction Mechanism: Thiourea Formation

The fundamental reaction between an isothiocyanate and a primary amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic central carbon of the isothiocyanate group (-N=C=S).[4] This process forms an unstable intermediate which subsequently rearranges to create a stable thiourea covalent bond.[2][4]

The reaction is highly dependent on pH. Alkaline conditions (typically pH 9.0 to 9.5) are optimal for promoting the reaction with primary amines, as this ensures the amine group is deprotonated and thus more nucleophilic.[2][5][6]

Figure 1: Mechanism of thiourea bond formation.

Key Factors Influencing the Conjugation Reaction

The efficiency and specificity of the labeling reaction are governed by several critical parameters. Understanding these factors is essential for optimizing conjugation protocols and achieving desired labeling ratios.

| Factor | Description | Recommended Conditions | Source(s) |

| pH | Controls the nucleophilicity of the primary amine. Higher pH deprotonates the amine, increasing its reactivity. | pH 9.0 - 9.5 is optimal for amine reactivity. Below pH 8, reactivity with thiols can become competitive. | [2][5][6] |

| Temperature | Affects the rate of reaction. Higher temperatures increase the reaction rate. | Room temperature (20-25°C) for 2 hours or 4°C overnight are common incubation conditions. | [3][6] |

| Reactant Concentration | The molar ratio of dye to protein influences the final degree of labeling (F/P ratio). | A 5:1 to 20:1 molar excess of dye to protein is a typical starting point for optimization. | [7] |

| Solvent | The dye must be dissolved in a suitable anhydrous organic solvent before being added to the aqueous protein solution. | Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) are commonly used. | [3] |

| Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) or sodium azide (B81097) will compete with the target protein for the dye. | Use amine-free buffers such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer. | [3] |

Standard Experimental Protocol for Protein Conjugation

This section provides a detailed methodology for the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues, N-terminus).

-

Protein: Purified protein (e.g., antibody) at 1-10 mg/mL.

-

This compound: Lyophilized powder.

-

Solvent: Anhydrous DMSO or DMF.

-

Conjugation Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0-9.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.

-

Purification Column: Gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Figure 2: General workflow for protein conjugation.

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform dialysis against the Conjugation Buffer (0.1 M Carbonate-Bicarbonate, pH 9.0-9.5) overnight at 4°C.[3][5] Adjust the protein concentration to 2-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the this compound powder in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.[3]

-

Initiate Conjugation: While gently stirring the protein solution, slowly add the calculated volume of the this compound solution. The volume of DMSO added should not exceed 10% of the total reaction volume.

-

Incubation: Protect the reaction vessel from light by wrapping it in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[3][5][7]

-

Stop the Reaction: Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for an additional 1-2 hours at room temperature to ensure any remaining reactive dye is neutralized.[3]

-

Apply the quenched reaction mixture to a pre-equilibrated gel filtration column (e.g., Sephadex G-25).

-

Elute the column with PBS (pH 7.4).

-

The labeled protein conjugate will elute first in the void volume (typically as the first colored band), while the smaller, unconjugated dye molecules will be retarded and elute later.[3][5]

-

Collect the fractions containing the purified conjugate. Pool the relevant fractions.

The molar Fluorescein-to-Protein (F/P) ratio, or degree of labeling, is a critical parameter for ensuring consistency and functionality of the conjugate. It can be determined using absorption spectroscopy.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for NIR-797, which is ~795 nm (A₇₉₅).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

Protein Concentration (M) = [A₂₈₀ - (A₇₉₅ × CF₂₈₀)] / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

CF₂₈₀ is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 795 nm (A₂₈₀ / A₇₉₅ for the free dye).

-

-

-

Calculate the concentration of the dye.

-

Dye Concentration (M) = A₇₉₅ / ε_dye

-

Where ε_dye is the molar extinction coefficient of this compound at 795 nm.

-

-

-

Determine the final F/P ratio.

-

F/P Ratio = Dye Concentration (M) / Protein Concentration (M)

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. timothyspringer.org [timothyspringer.org]

- 6. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

NIR-797-Isothiocyanate: A Technical Overview of a Near-Infrared Cyanine Dye

For Researchers, Scientists, and Drug Development Professionals

Core Conclusion: Is NIR-797-Isothiocyanate a Cyanine (B1664457) Dye?

Yes, this compound is definitively classified as a cyanine dye. This classification is based on its chemical structure, which is characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain. Its systematic name, 1,1′-Bis(4-sulfobutyl)-11-(4-isothiocyanatophenylthio)-3,3,3′,3′-tetramethyl-10,12-trimethyleneindotricarbocyanine monosodium salt, explicitly includes "indotricarbocyanine," a specific class of cyanine dyes.[1] This structural motif is the hallmark of the cyanine dye family, enabling their characteristic strong absorption and fluorescence in the visible and near-infrared (NIR) spectrum. Commercial suppliers also categorize this compound as a cyanine dye suitable for labeling proteins and other biomolecules.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C45H50N3NaO6S4 | |

| Molecular Weight | 880.14 g/mol | [1][2] |

| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate, pH 7.0) | [2] |

| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate, pH 7.0) | [2] |

| Purity | >90% | |

| Solubility | Soluble in ethanol | |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Labeling of T-cells with this compound for In Vivo Imaging

This protocol is based on a study by Zheng et al. for the in vivo imaging of labeled T-cells.[3]

Materials:

-

This compound

-

T-cells

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Harvest and wash the T-cells with PBS.

-

Resuspend the T-cells in cell culture medium at a desired concentration.

-

Add the this compound stock solution to the T-cell suspension to a final concentration of 20 µM.

-

Incubate the cells for 30 minutes under appropriate cell culture conditions.

-

After incubation, wash the labeled T-cells with PBS three times to remove any unbound dye.

-

Resuspend the final labeled T-cell pellet in a suitable buffer for injection and in vivo imaging.

-

The labeling efficiency can be assessed using fluorescence microscopy or flow cytometry.

General Protocol for Antibody Conjugation with this compound

The following is a representative protocol for conjugating this compound to an antibody. This protocol is adapted from established methods for other isothiocyanate-based dyes, such as FITC, and is based on the chemical reactivity of the isothiocyanate group with primary amines on the antibody.

Materials:

-

Purified antibody (at a concentration of at least 2 mg/mL)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium carbonate buffer, pH 9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage Buffer: PBS with 0.1% sodium azide, pH 7.4

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and sodium azide. If necessary, dialyze the antibody against PBS.

-

Adjust the antibody concentration to at least 2 mg/mL in the Reaction Buffer.

-

-

Dye Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the dissolved this compound to the antibody solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.

-

Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.

-

-

Purification:

-

Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with Storage Buffer.

-

The first colored fraction to elute will be the conjugated antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated from the absorbance of the labeled protein at the dye's maximum absorbance (around 795 nm) and at 280 nm (for protein concentration).

-

Visualizations

References

NIR-797-Isothiocyanate for In Vivo Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-797-isothiocyanate is a near-infrared (NIR) fluorescent dye that has emerged as a valuable tool for in vivo imaging applications. Its spectral properties, falling within the NIR window (700-900 nm), allow for deep tissue penetration and reduced autofluorescence, making it ideal for non-invasive monitoring of biological processes in living organisms.[1][2] This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for cell and antibody labeling, and its application in tracking cells in the context of cancer immunotherapy.

Core Properties of this compound

This compound is a cyanine (B1664457) dye characterized by its isothiocyanate reactive group, which readily forms stable thiourea (B124793) bonds with primary amines on proteins and other biomolecules.[3][4] This property makes it a versatile tool for labeling cells, antibodies, and nanoparticles for in vivo tracking and biodistribution studies.[5]

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C45H50N3NaO6S4 | [6][7] |

| Molecular Weight | 880.14 g/mol | [6][7] |

| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [6][7] |

| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate buffer, pH 7.0) | [6][7] |

| Solubility | Soluble in ethanol (B145695) and DMSO | [6][8] |

| Purity | ≥70% (coupling to amines), >90% (HPLC) | [1][7][9] |

Experimental Protocols

Detailed methodologies for labeling cells and antibodies with this compound are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Labeling of T Cells for In Vivo Tracking

This protocol is adapted from a study by Zheng et al. for labeling T cells for in vivo imaging in a mouse model of fibrosarcoma.[10]

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

T cells

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a stock concentration of 1 mg/mL.

-

Cell Preparation: Resuspend T cells in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.

-

Labeling: Add the this compound stock solution to the cell suspension to a final concentration of 20 µM.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the cells three times with PBS to remove any unbound dye. Centrifuge the cells at 300 x g for 5 minutes for each wash.

-

Resuspension: Resuspend the labeled T cells in an appropriate buffer for in vivo administration. The labeling efficiency can be assessed by flow cytometry. This protocol has been shown to result in 100% labeling efficiency without affecting T cell viability.[10]

Conjugation of this compound to Antibodies

This protocol provides a general framework for conjugating this compound to antibodies. The optimal dye-to-protein ratio should be determined empirically for each antibody.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purified antibody (at a concentration of 1-2 mg/mL)

-

0.1 M Sodium Bicarbonate buffer (pH 9.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Dialyze the purified antibody against PBS (pH 7.4) overnight at 4°C to remove any amine-containing buffers (e.g., Tris) or stabilizers. After dialysis, adjust the antibody concentration to 1-2 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 9.0).

-

Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.

-

Conjugation Reaction: While gently stirring, slowly add the desired amount of the this compound solution to the antibody solution. A starting point for optimization is a 10:1 molar ratio of dye to antibody.[11]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

Purification: Separate the antibody-dye conjugate from unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4). The labeled antibody will elute in the void volume.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 795 nm (for this compound).

In Vivo Imaging Applications

This compound is predominantly used for in vivo cell tracking and biodistribution studies due to its excellent optical properties in the near-infrared spectrum.

Tracking Immune Cells in Cancer Immunotherapy

A key application of this compound is the tracking of adoptively transferred immune cells in cancer immunotherapy.[10] For instance, T cells labeled with this dye can be monitored as they home to and infiltrate tumors, providing valuable insights into the efficacy of the therapy.[10] The ability to non-invasively track these cells in real-time allows researchers to study their dynamic behavior and persistence within the tumor microenvironment.[10]

Visualizations

Experimental Workflow for T Cell Labeling and In Vivo Imaging

References

- 1. This compound - CAS-Number 152111-91-6 - Order from Chemodex [chemodex.com]

- 2. Tracking adoptive T cell immunotherapy using magnetic particle imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo fluorescent optical imaging of cytotoxic T lymphocyte migration using IRDye800CW near-infrared dye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. NIR-797-isothiocyanate_TargetMol [targetmol.com]

- 6. NIR-797 isothiocyanate suitable for fluorescence, ≥70% (coupling to amines) | 152111-91-6 [sigmaaldrich.com]

- 7. NIR-797 isothiocyanate suitable for fluorescence, ≥70% (coupling to amines) | 152111-91-6 [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound, Near-infrared fluorescent dye (CAS 152111-91-6) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to NIR-797-Isothiocyanate for Protein Labeling in Immunoassays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NIR-797-isothiocyanate, a near-infrared fluorescent dye, for the labeling of proteins and its application in various immunoassays. The use of near-infrared (NIR) fluorophores offers significant advantages in biological assays, primarily due to reduced background autofluorescence from biological samples, leading to a higher signal-to-noise ratio.

Core Concepts: Properties and Reaction Mechanism of this compound

This compound is a cyanine (B1664457) dye characterized by its absorption and emission maxima in the near-infrared spectrum. This property is particularly advantageous for immunoassays as it minimizes interference from other biomolecules. The isothiocyanate group (–N=C=S) of the dye molecule readily reacts with primary amine groups (e.g., on lysine (B10760008) residues and the N-terminus) of proteins to form a stable thiourea (B124793) bond. This covalent conjugation permanently labels the protein with the fluorescent dye, enabling its detection in various applications.

Below is a diagram illustrating the fundamental protein labeling reaction.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and provide a general comparison with other fluorescent dyes.

| Property | Value | Reference |

| Molecular Weight | 880.14 g/mol | [1][2][3] |

| Molecular Formula | C45H50N3NaO6S4 | [1][2][3][4] |

| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate, pH 7.0) | [1][2][5][6] |

| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate, pH 7.0) | [1][2][5][6] |

| Purity | ≥70% (coupling to amines), >90% (HPLC) | [1][2][4][5][6] |

| Solubility | Soluble in ethanol (B145695) and DMSO | [4] |

| Storage Temperature | -20°C, protect from light and moisture | [4][5] |

| Stability | Stable for at least 2 years at -20°C | [5] |

| Feature | NIR Dyes (e.g., NIR-797-ITC) | Traditional Dyes (e.g., FITC) |

| Excitation/Emission Range | >700 nm | 495/525 nm |

| Background Interference | Low, due to minimal autofluorescence from biological samples.[6] | Higher, due to autofluorescence from cells and tissues. |

| Tissue Penetration | Deeper | Shallower |

| Signal-to-Noise Ratio | Generally higher | Can be lower, especially in complex samples. |

| Photostability | Varies, but some NIR dyes show high photostability.[7] | Can be prone to photobleaching. |

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline for labeling antibodies or other proteins with this compound. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

-

Purified antibody or protein (2-10 mg/mL) in an amine-free buffer (e.g., PBS).

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

0.1 M sodium bicarbonate buffer, pH 8.5-9.0.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

-

Spectrophotometer.

Procedure:

-

Protein Preparation: Dialyze the protein solution against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to remove any amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Slowly add the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 (dye:protein) is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 795 nm (A795).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients.

-

The DOL is the molar ratio of the dye to the protein.

-

Immunoassay Protocols

Materials:

-

This compound labeled primary or secondary antibody.

-

PVDF or nitrocellulose membrane with transferred proteins.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).

-

Near-infrared imaging system.

Procedure:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the this compound labeled primary antibody in blocking buffer to the desired concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

(If using a labeled secondary antibody) Secondary Antibody Incubation: Dilute the this compound labeled secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Final Washes: Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.

-

Imaging: Image the membrane using a near-infrared imaging system with appropriate filters for the excitation and emission wavelengths of NIR-797.

Materials:

-

Cell suspension.

-

This compound labeled primary antibody.

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA).

-

(Optional) Fixation and permeabilization buffers for intracellular staining.

-

Flow cytometer with appropriate lasers and detectors.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in cold staining buffer.

-

Blocking (Optional): Incubate cells with an Fc block to prevent non-specific antibody binding.

-

Staining: Add the this compound labeled primary antibody at the predetermined optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes).

-

(For intracellular staining) Fixation and Permeabilization: Follow a standard protocol for fixation and permeabilization.

-

Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped to detect NIR-797 fluorescence.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Signal | Insufficient labeling (low DOL). | Optimize the dye-to-protein ratio during labeling. |

| Low antibody concentration. | Increase the concentration of the labeled antibody. | |

| Photobleaching of the dye. | Protect the labeled antibody and stained samples from light. | |

| High Background | Non-specific antibody binding. | Increase the blocking time and/or use a different blocking agent. Include an Fc block for relevant cell types. |

| Inadequate washing. | Increase the number and/or duration of wash steps. | |

| Aggregation of the labeled antibody. | Centrifuge the antibody solution before use to remove aggregates. | |

| Inconsistent Results | Variation in the degree of labeling between batches. | Carefully control the labeling reaction conditions and accurately determine the DOL for each batch. |

| Instability of the labeled antibody. | Store the labeled antibody at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |

References

Navigating the Safe Handling of NIR-797-Isothiocyanate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for NIR-797-isothiocyanate powder, a near-infrared cyanine (B1664457) dye crucial for labeling proteins and other biomolecules in various research and drug development applications. Adherence to the following protocols and safety measures is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.

Compound Identification and Properties

This compound is a synthetic, near-infrared fluorescent dye. The isothiocyanate group enables covalent conjugation to primary amines on biomolecules. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 1,1′-Bis(4-sulfobutyl)-11-(4-isothiocyanatophenylthio)-3,3,3′,3′-tetramethyl-10,12-trimethyleneindotricarbocyanine monosodium salt | [1] |

| CAS Number | 152111-91-6 | [2][3] |

| Molecular Formula | C45H50N3NaO6S4 | [2][3] |

| Molecular Weight | 880.14 g/mol | |

| Appearance | Blue-green powder | |

| Purity | ≥70% (coupling to amines), >90% (HPLC) | [3] |

| Solubility | Soluble in ethanol (B145695) and DMSO | [3] |

| Excitation Maximum (λex) | 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | |

| Emission Maximum (λem) | 817 nm (in 0.1 M phosphate buffer, pH 7.0) |

Safety and Hazard Information

Table 2: Hazard Information and Precautionary Statements

| Hazard Category | Statement | Source(s) |

| GHS Classification | Not officially classified, but should be handled as a hazardous substance. Isothiocyanates are generally irritants and sensitizers. | [4] |

| Potential Hazards | May cause eye, skin, and respiratory tract irritation. May cause allergic skin or respiratory reactions. The toxicological properties have not been thoroughly investigated. | [4] |

| Precautionary Statements | Avoid contact with skin and eyes. Avoid inhalation of dust. Wear appropriate personal protective equipment. Use in a well-ventilated area. | [1] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound powder and its solutions.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne powder that can cause severe eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving. | Prevents skin contact, which can lead to irritation and potential sensitization. |

| Body Protection | A lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and splashes. |

| Respiratory Protection | Use in a chemical fume hood. If weighing outside a fume hood, a dust mask (e.g., N95) is recommended. | Minimizes inhalation of the fine powder. |

Experimental Protocols: Safe Handling and Reconstitution

The following protocol outlines the safe handling of this compound powder from receiving to the preparation of a stock solution. This procedure is based on best practices for handling reactive fluorescent dyes.

General Handling Workflow

Caption: A streamlined workflow for the safe handling of this compound powder.

Step-by-Step Reconstitution Protocol

This protocol provides a general method for preparing a stock solution of this compound. The optimal concentration may vary depending on the specific application.

-

Preparation:

-

Don the appropriate PPE as outlined in Table 3.

-

Prepare a clean and decontaminated work area in a chemical fume hood.

-

Allow the vial of this compound powder to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

-

-

Weighing the Powder:

-

Carefully open the vial inside the chemical fume hood.

-

Using a clean spatula, weigh the desired amount of powder onto a weigh boat. Handle the powder gently to avoid creating dust.

-

-

Dissolving the Powder:

-

Transfer the weighed powder to a microcentrifuge tube or a suitable vial.

-

Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol to achieve the desired concentration (e.g., 1 mg/mL).[3]

-

Vortex the solution until the powder is completely dissolved. The solution should be clear.

-

-

Storage of Stock Solution:

-

Protect the stock solution from light by wrapping the tube in aluminum foil or using an amber tube.

-

Store the stock solution at -20°C for long-term storage.[3] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.

-

Emergency Procedures

In the event of a spill or personal exposure, follow these emergency procedures and consult your institution's EHS guidelines.

Emergency Response Decision Tree

Caption: A decision tree for responding to incidents involving this compound.

Spill Cleanup

-

Small Spills (inside a chemical fume hood):

-

Decontaminate the area with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbent material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

-

Large Spills (outside a chemical fume hood):

-

Evacuate the immediate area and restrict access.

-

Notify your supervisor and your institution's EHS department immediately.

-

Allow only trained personnel with appropriate PPE to clean up the spill.

-

First Aid Measures

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Storage and Stability

Proper storage is crucial to maintain the stability and reactivity of this compound.

Table 4: Storage and Stability Information

| Condition | Recommendation | Source(s) |

| Short-term Storage | -20°C | [3] |

| Long-term Storage | -20°C | [3] |

| General Recommendations | Store under desiccating conditions. Protect from light and moisture. | [3] |

| Stability | Can be stored for up to 12 months under appropriate conditions. | [3] |

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Waste Collection: Collect all waste in a designated, properly labeled hazardous waste container.

-

Deactivation (Optional, consult EHS): The reactive isothiocyanate group may be hydrolyzed by treatment with a basic solution (e.g., 5% sodium hydroxide) for at least one hour.[4] However, this should only be performed after a thorough risk assessment and in consultation with your institution's EHS department.

-

Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of down the drain.[1][4]

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. The absence of a complete Safety Data Sheet for this compound means that not all potential hazards may be known. Researchers are strongly advised to obtain a comprehensive SDS from their supplier and to consult with their institution's Environmental Health and Safety department for specific guidance. All laboratory work should be conducted by trained personnel in a properly equipped facility.

References

Storing and Handling NIR-797-Isothiocyanate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for storing and handling NIR-797-isothiocyanate solutions. This compound is a near-infrared fluorescent dye commonly used for labeling proteins, antibodies, and cells for a variety of research applications, including in vivo imaging. Proper storage and handling are critical to ensure the stability and reactivity of the dye, leading to reliable and reproducible experimental outcomes.

Core Properties and Storage Recommendations

This compound is a cyanine (B1664457) dye with an isothiocyanate reactive group that forms stable thiourea (B124793) bonds with primary amines on biomolecules. Understanding its core properties is essential for its effective use.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 880.14 g/mol |

| Excitation Maximum (λex) | ~795 nm |

| Emission Maximum (λem) | ~817 nm |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. Limited solubility in aqueous solutions. |

| Reactive Group | Isothiocyanate (-N=C=S) |

| Reactivity | Reacts with primary amines (e.g., lysine (B10760008) residues on proteins) |

Storage of Solid and Stock Solutions

Proper storage is paramount to prevent degradation of this compound. The isothiocyanate group is susceptible to hydrolysis in the presence of moisture.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Conditions |

| Solid Powder | -20°C | Up to 2 years | Desiccated, protected from light. |

| Stock Solution in Anhydrous DMSO | -20°C | Up to 1 month | Aliquoted in small volumes to avoid repeated freeze-thaw cycles. Protected from light. |

| Stock Solution in Anhydrous DMSO | -80°C | Up to 6 months | Aliquoted in small volumes to avoid repeated freeze-thaw cycles. Protected from light. |

Key Handling Considerations:

-

Moisture Sensitivity: Always handle the solid dye and prepare stock solutions in a dry environment. Use anhydrous solvents.

-

Light Sensitivity: this compound is photolabile. Protect the solid dye and all solutions from light by using amber vials or by wrapping containers in foil.

-

Freshly Prepared Solutions: For optimal reactivity, it is recommended to prepare aqueous working solutions of the dye immediately before use. Isothiocyanates are unstable in aqueous environments.[1]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protein and Antibody Labeling

This protocol is a general guideline for labeling proteins and antibodies with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein or antibody of interest (2-10 mg/mL in amine-free buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

-

Purification column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS)

Methodology:

-

Protein Preparation:

-

Dissolve the protein or antibody in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, dialyze the protein against the carbonate-bicarbonate buffer.

-

-

Dye Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Slowly add the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

The first colored band to elute is the labeled protein.

-

-

Quality Control:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at 280 nm (for protein concentration) and ~795 nm (for dye concentration).[2][3][4][5][6] An optimal DOL for antibodies is typically between 2 and 10.[2][6]

-

Diagram 1: Protein Labeling Workflow

Caption: Workflow for labeling proteins with this compound.

Cell Labeling

This protocol provides a general method for labeling living cells with this compound for in vivo tracking.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution in DMSO

Methodology:

-

Cell Preparation:

-

Harvest cells and wash them once with serum-free medium or PBS to remove proteins that may interfere with labeling.

-

Resuspend the cells in PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

-

-

Labeling:

-